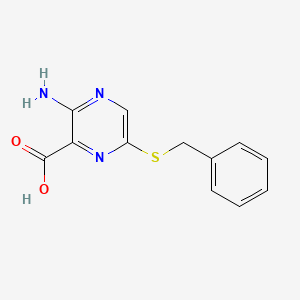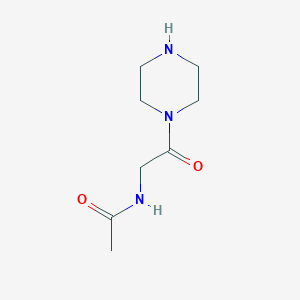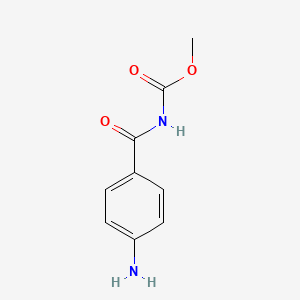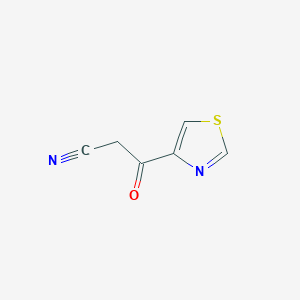
3-Amino-6-benzylsulfanylpyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-benzylsulfanylpyrazine-2-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of an amino group, a benzyl sulfanyl group, and a carboxylic acid moiety attached to a pyrazine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrazine-2-carboxylic acid as the core structure.
Benzyl Sulfanyl Group Introduction: The benzyl sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the pyrazine ring in the presence of a base.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyl sulfanyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles such as alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound nitrate.
Reduction: Formation of 3-Amino-6-benzylsulfanylpyrazine-2-hydroxymethyl acid.
Substitution: Formation of various substituted pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-Amino-6-benzylsulfanylpyrazine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell walls, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation.
Comparaison Avec Des Composés Similaires
3-Amino-6-methylpyrazine-2-carboxylic acid: Lacks the benzyl sulfanyl group.
3-Amino-6-phenylpyrazine-2-carboxylic acid: Has a phenyl group instead of a benzyl sulfanyl group.
3-Amino-6-ethoxycarbonylpyrazine-2-carboxylic acid: Contains an ethoxycarbonyl group.
Uniqueness: The presence of the benzyl sulfanyl group in 3-Amino-6-benzylsulfanylpyrazine-2-carboxylic acid imparts unique chemical and biological properties compared to similar compounds
Propriétés
Formule moléculaire |
C12H11N3O2S |
|---|---|
Poids moléculaire |
261.30 g/mol |
Nom IUPAC |
3-amino-6-benzylsulfanylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C12H11N3O2S/c13-11-10(12(16)17)15-9(6-14-11)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14)(H,16,17) |
Clé InChI |
HQYQZNRBJGOWFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CN=C(C(=N2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione](/img/structure/B15358074.png)
![2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15358083.png)






![2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B15358123.png)

![tert-butyl N-[5-(piperidine-1-carbonyl)thiophen-2-yl]carbamate](/img/structure/B15358138.png)

